molecular formula C9H19NO2 B13361228 (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol

(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol

Cat. No.: B13361228
M. Wt: 173.25 g/mol
InChI Key: QXDVIIBPEWYIIV-RKDXNWHRSA-N
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Description

(3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a tetrahydrofuran derivative and a butyl(methyl)amine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the starting material, followed by nucleophilic substitution to introduce the butyl(methyl)amino group.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol: Similar structure but lacks the methyl group.

    (3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure but lacks the butyl group.

    (3S,4R)-4-(Ethyl(methyl)amino)tetrahydrofuran-3-ol: Similar structure but has an ethyl group instead of a butyl group.

Uniqueness

(3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol

InChI

InChI=1S/C9H19NO2/c1-3-4-5-10(2)8-6-12-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

QXDVIIBPEWYIIV-RKDXNWHRSA-N

Isomeric SMILES

CCCCN(C)[C@@H]1COC[C@H]1O

Canonical SMILES

CCCCN(C)C1COCC1O

Origin of Product

United States

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